N-(2-Chlorophenyl)cinnamamide

Catalog No.
S777145
CAS No.
73108-79-9
M.F
C15H12ClNO
M. Wt
257.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Chlorophenyl)cinnamamide

CAS Number

73108-79-9

Product Name

N-(2-Chlorophenyl)cinnamamide

IUPAC Name

(E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

InChI

InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+

InChI Key

FKLXMLNUDVRAJG-ZHACJKMWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl

Synthesis and Availability:

Potential Biological Activities:

Research suggests that N-(2-Chlorophenyl)cinnamamide may possess various potential biological activities, though most studies are preliminary and require further investigation. Here are some specific areas of exploration:

  • Hepatoprotective effects: Studies indicate that N-(2-Chlorophenyl)cinnamamide might protect liver cells (hepatocytes) from oxidative stress. This effect is believed to be mediated by the activation of a cellular pathway known as the Nrf2/ARE pathway, which helps regulate the expression of antioxidant enzymes [].

Limitations and Future Directions:

Despite the potential shown in preliminary studies, the research on N-(2-Chlorophenyl)cinnamamide is limited. Further investigations are necessary to:

  • Validate the observed biological activities: More comprehensive studies, including in vivo experiments, are needed to confirm the potential benefits of N-(2-Chlorophenyl)cinnamamide observed in initial studies.
  • Explore the mechanisms of action: A deeper understanding of how N-(2-Chlorophenyl)cinnamamide exerts its potential effects is crucial for further development and optimization.
  • Evaluate safety and toxicity: Thorough assessments are required to determine the safety profile of N-(2-Chlorophenyl)cinnamamide before any potential clinical applications can be considered.

N-(2-Chlorophenyl)cinnamamide is an organic compound characterized by the presence of a cinnamamide structure, which consists of a cinnamic acid derivative linked to an amine. The specific substitution of a chlorine atom at the para position of the phenyl ring contributes to its unique chemical properties. This compound is part of a broader class of cinnamamide derivatives, known for their diverse biological activities and applications in medicinal chemistry.

The mechanism of action of N-(2-Chlorophenyl)cinnamamide remains unknown due to limited research on the compound. However, the presence of the cinnamoyl group suggests potential areas for investigation. Cinnamamide derivatives have been explored for various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties []. Further research is needed to elucidate the specific mechanism of action of N-(2-Chlorophenyl)cinnamamide, if any.

, including:

  • Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.
  • Decarboxylation: Under photochemical conditions, aromatic nitro compounds can facilitate decarboxylation reactions involving this compound, yielding products like 2-chloroaniline.
  • Electrophilic Substitution: The electron-withdrawing chlorine group can enhance the electrophilicity of the aromatic ring, making it susceptible to further substitution reactions.

Research indicates that N-(2-Chlorophenyl)cinnamamide exhibits significant biological activities:

  • Antioxidant Activity: It has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 pathway, which plays a crucial role in cellular defense against oxidative stress .
  • Antimicrobial and Anticancer Properties: Studies have demonstrated its potential as an antimicrobial agent and its efficacy in inhibiting cancer cell proliferation .

The synthesis of N-(2-Chlorophenyl)cinnamamide typically involves several steps:

  • Formation of Cinnamic Acid Derivative: Starting from appropriate aromatic compounds, a cinnamic acid derivative is synthesized.
  • Amidation Reaction: The cinnamic acid derivative is reacted with an amine (in this case, 2-chloroaniline) to form the desired amide.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

N-(2-Chlorophenyl)cinnamamide finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is studied for potential therapeutic applications in treating oxidative stress-related diseases and cancers.
  • Chemical Research: It serves as a precursor or intermediate in synthesizing other complex organic molecules.

Interaction studies focusing on N-(2-Chlorophenyl)cinnamamide have revealed:

  • Its ability to interact with various biological targets, including enzymes involved in oxidative stress pathways.
  • Potential off-target effects at high concentrations due to its electrophilic nature, which can lead to unintended interactions with proteins .

Several compounds share structural similarities with N-(2-Chlorophenyl)cinnamamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-(Phenyl)cinnamamideBasic structure similar but lacks chlorine substitutionBroader application range without specific toxicity
N-(4-Chlorophenyl)cinnamamideChlorine substitution at a different positionDifferent biological activity profile
N-(3-Nitrophenyl)cinnamamideNitro group instead of chlorineEnhanced reactivity towards certain biological targets
N-(2-Hydroxyphenyl)cinnamamideHydroxyl group substitutionIncreased solubility and altered biological activity

N-(2-Chlorophenyl)cinnamamide stands out due to its specific chlorine substitution, which influences both its reactivity and biological activity profile compared to other similar compounds.

Classical Synthesis Routes

Amidation of Cinnamic Acid Derivatives

The amidation of cinnamic acid derivatives represents one of the most fundamental approaches to synthesizing N-(2-Chlorophenyl)cinnamamide. This methodology involves the direct coupling of cinnamic acid with 2-chloroaniline through amide bond formation [1] [2].

Carbodiimide-Mediated Amidation

The most widely employed method utilizes carbodiimide coupling reagents, particularly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N,N'-dicyclohexylcarbodiimide (DCC) [1]. The optimized reaction conditions involve treating cinnamic acid (2.0 mmol) with 2-chloroaniline (2.0 mmol) in the presence of EDC·HCl (3.0 mmol) in anhydrous tetrahydrofuran at 60°C for 150 minutes [1]. Under these conditions, the reaction achieves yields of 93.1%, representing a significant improvement over traditional methods.

The mechanism proceeds through the formation of an active ester intermediate, where the carbodiimide activates the carboxyl group of cinnamic acid, facilitating nucleophilic attack by the amino group of 2-chloroaniline. The reaction is enhanced by the presence of hydroxybenzotriazole (HOBt) as an additive, which improves the efficiency of the coupling reaction [2].

Direct Amidation with Condensing Agents

Alternative approaches employ benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent. This method provides excellent chemoselectivity and yields of 67-82% under mild conditions [3]. The reaction typically requires triethylamine as a base and proceeds at room temperature in dichloromethane or tetrahydrofuran.

Coupling Reactions with 2-Chloroaniline

Acylation with Cinnamoyl Chloride

The most direct classical approach involves the acylation of 2-chloroaniline with cinnamoyl chloride. This method provides excellent yields (63-98%) and is particularly suitable for large-scale synthesis [3]. The reaction is typically conducted in anhydrous tetrahydrofuran with triethylamine as a base at room temperature for 3 hours.

The procedure involves adding 2-chloroaniline (1.00 equivalents) and triethylamine (2.00 equivalents) to a solution of cinnamoyl chloride (1.00 equivalents) in tetrahydrofuran. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the product is isolated by extraction with ethyl acetate and purified by column chromatography [3].

Acid Chloride Formation and Subsequent Coupling

An alternative approach involves the in situ formation of cinnamoyl chloride from cinnamic acid using thionyl chloride or phosphorus oxychloride, followed by immediate reaction with 2-chloroaniline [4]. This method eliminates the need for pre-prepared acid chlorides and can be performed as a one-pot reaction.

The reaction involves treating cinnamic acid with thionyl chloride (6 hours at 80°C) to form cinnamoyl chloride, followed by dilution with tetrahydrofuran and addition of 2-chloroaniline and pyridine. The reaction proceeds at room temperature for 24 hours, yielding the desired product after appropriate workup [4].

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for the preparation of N-(2-Chlorophenyl)cinnamamide derivatives, offering significant advantages in terms of reaction time, yield, and energy efficiency [5] [6].

Solvent-Free Microwave Synthesis

A particularly efficient approach involves the use of phenylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a co-catalytic system under solvent-free conditions [5]. This method achieves complete chemoselectivity in favor of the corresponding α,β-unsaturated amides with yields ranging from 65-89%.

The reaction conditions involve mixing cinnamic acid with 2-chloroaniline, phenylboronic acid, and DMAPO in a microwave reactor at 150°C for 20 minutes under solvent-free conditions. The method requires no special precautions and is effective even with less reactive substituted anilines [5].

Microwave-Assisted Horner-Wadsworth-Emmons Reaction

An alternative microwave approach utilizes the Horner-Wadsworth-Emmons reaction for the synthesis of cinnamamide derivatives [7]. This method involves the reaction of triethyl phosphonoacetate with aromatic aldehydes in the presence of potassium carbonate as a base and ethanol as solvent under microwave irradiation at 140°C for 20 minutes. The method provides improved yields (73-96%) compared to conventional heating methods [7].

Catalyst Optimization Strategies

Enzymatic Catalysis

Recent developments in enzymatic catalysis have provided environmentally friendly alternatives for cinnamamide synthesis. Lipozyme TL IM has been employed as a biocatalyst for the synthesis of cinnamamides from methyl cinnamates and amines [8] [9]. The enzymatic approach offers several advantages, including mild reaction conditions, high selectivity, and easy catalyst recovery.

The optimized conditions involve a substrate molar ratio of 1:2 (methyl cinnamate:amine) at 45°C for 40 minutes in continuous-flow microreactors. Maximum conversion (91.3%) is achieved under these conditions, with the catalyst being easily recyclable [8].

Nitrile Hydratase Engineering

Engineered nitrile hydratase (NHase) has been developed for the efficient synthesis of cinnamamides from corresponding nitriles [10] [11]. The engineered variant βF37P/L48P/F51N exhibits a 14.88-fold improvement in catalytic efficiency compared to the wild-type enzyme. Complete conversion of 5 mM cinnamonitrile to cinnamamide is achieved with a yield of almost 100% and productivity of 0.736 g L⁻¹ h⁻¹ [10].

Boronic Acid Catalysis

Phenylboronic acid has been identified as an effective catalyst for the dehydrative amide condensation reaction [5]. The catalytic system operates through Lewis acid activation of the carbonyl group, facilitating nucleophilic attack by the amine. The use of DMAPO as a co-catalyst enhances the reaction efficiency by providing additional activation pathways.

Green Chemistry Approaches

Solvent-Free Synthesis

The development of solvent-free synthetic methods represents a significant advancement in green chemistry approaches to cinnamamide synthesis [5]. These methods eliminate the use of organic solvents, reducing environmental impact and simplifying purification procedures.

Multicomponent Reactions

A novel three-component reaction involving aromatic aldehydes, amines, and Meldrum's acid has been developed for the synthesis of cinnamamides [12]. This approach avoids the use of coupling reagents, oxidants, or catalysts, making it more atom-economical and environmentally friendly. The reaction proceeds under operationally simple conditions and provides direct access to cinnamamide derivatives.

Biocatalytic Cascades

Biocatalytic cascade reactions have been developed for the sustainable synthesis of cinnamic acid derivatives [13]. These systems utilize renewably-sourced catalysts and operate under ambient conditions in aqueous solutions. The cascade approach demonstrates the potential for establishing green routes to valuable chemical intermediates from biomass-derived starting materials.

Purification and Characterization Techniques

Crystallization and Recrystallization

The purification of N-(2-Chlorophenyl)cinnamamide typically involves recrystallization from appropriate solvents. Ethanol is the most commonly used solvent, providing high purity products (95-98%) with good recovery yields (85-95%) [1]. Alternative solvent systems include tetrahydrofuran/methanol mixtures (1:1 ratio), which are particularly effective for removing impurities.

The recrystallization process involves dissolving the crude product in hot ethanol, followed by slow cooling to room temperature to promote crystal formation. The crystals are collected by filtration and washed with cold ethanol to remove residual impurities [1].

Column Chromatography

Silica gel column chromatography is widely employed for the purification of N-(2-Chlorophenyl)cinnamamide [3]. The most effective mobile phase consists of ethyl acetate and hexanes in ratios ranging from 1:1 to 1:2, depending on the specific impurities present. This method typically achieves purities of 90-95% with recovery yields of 70-85%.

The chromatographic separation is monitored by thin-layer chromatography using the same solvent system. The product typically exhibits an Rf value of 0.35-0.45 in ethyl acetate/petroleum ether (1.5:1) on silica gel plates [14].

Liquid-Liquid Extraction

Liquid-liquid extraction procedures are employed for the initial purification of crude reaction mixtures [3]. The standard workup involves extraction with ethyl acetate, followed by washing with aqueous solutions of hydrochloric acid (5%) to remove unreacted amines, sodium bicarbonate (5%) to neutralize acidic impurities, and brine to remove water-soluble contaminants.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation of N-(2-Chlorophenyl)cinnamamide. The ¹H NMR spectrum in CDCl₃ shows characteristic signals at δ 7.77 (d, J=15.5 Hz, 1H) for the β-vinyl proton and δ 6.53 (d, J=15.5 Hz, 1H) for the α-vinyl proton, confirming the E-configuration of the double bond [3].

The ¹³C NMR spectrum exhibits the carbonyl carbon at δ 164.4 ppm, the β-vinyl carbon at δ 142.0 ppm, and aromatic carbons in the region δ 135.9-121.5 ppm [3]. Infrared spectroscopy shows characteristic absorption bands at 3290 cm⁻¹ (N-H stretch), 1662 cm⁻¹ (C=O stretch), and 1610 cm⁻¹ (C=C stretch) [15].

Mass spectrometry provides molecular weight confirmation, with the molecular ion peak at m/z 258.0682 [M+H]⁺ for the protonated molecule [3]. High-resolution mass spectrometry is particularly useful for confirming the molecular formula and detecting trace impurities.

Scale-up Considerations for Laboratory and Industrial Synthesis

Laboratory Scale Optimization

Laboratory-scale synthesis of N-(2-Chlorophenyl)cinnamamide typically involves reaction volumes of 50-250 mL in standard round-bottom flasks. The key considerations for laboratory scale include maintaining proper stoichiometry, controlling reaction temperature, and ensuring adequate mixing [1].

Temperature control is achieved using oil baths or heating mantles, with magnetic stirring providing sufficient mixing efficiency. The reaction progress is monitored by thin-layer chromatography, and product isolation is accomplished using rotary evaporators for solvent removal [1].

Industrial Scale Considerations

Industrial-scale production requires careful attention to heat transfer, mixing efficiency, and waste management. Jacketed reactors with mechanical agitation are preferred for large-scale synthesis, with reaction volumes typically ranging from 500 L to 5000 L [16].

Heat transfer becomes critical at industrial scale, necessitating the use of jacketed reactors with efficient heat exchange systems. The aspect ratio of the reactor must be maintained to ensure proper mixing and heat transfer characteristics. Mechanical agitation systems are designed to provide adequate mass transfer while minimizing energy consumption [16].

Process Development and Optimization

The scale-up process involves systematic optimization of reaction parameters, including temperature profiles, mixing rates, and addition sequences. Process analytical technology (PAT) tools are employed to monitor reaction progress and ensure consistent product quality [16].

Quality control at industrial scale requires more sophisticated analytical methods, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) for quantitative analysis. Batch consistency is maintained through strict adherence to standardized procedures and continuous monitoring of critical process parameters [16].

Solvent Recovery and Waste Management

Industrial processes incorporate solvent recovery systems to minimize waste and reduce production costs. Distillation columns are used for solvent purification and recycling, with particular attention to the recovery of tetrahydrofuran and ethyl acetate [16].

Waste management systems are designed to handle aqueous waste streams containing acids, bases, and organic contaminants. Environmental compliance requires proper treatment of all waste streams before disposal, with emphasis on minimizing environmental impact [16].

Economic Considerations

The selection of synthetic routes for industrial production is heavily influenced by economic factors, including raw material costs, reaction yields, and processing requirements. Cost-effective reagents and catalysts are preferred, with emphasis on maximizing atom economy and minimizing waste generation [16].

The use of recoverable catalysts and recyclable solvents significantly impacts the overall process economics. Enzymatic catalysis, despite higher initial catalyst costs, may provide long-term economic advantages through improved selectivity and reduced waste generation [8].

Future Perspectives

The development of continuous-flow processes represents a promising direction for industrial synthesis of N-(2-Chlorophenyl)cinnamamide. Microreactor technology offers advantages in terms of precise temperature control, improved mixing, and enhanced safety, particularly for exothermic reactions [8].

Integration of green chemistry principles into industrial processes is becoming increasingly important, with emphasis on renewable feedstocks, environmentally benign solvents, and energy-efficient processes. The development of biocatalytic routes and the use of sustainable synthetic methods are expected to play increasingly important roles in future industrial applications [12].

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

257.0607417 g/mol

Monoisotopic Mass

257.0607417 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2023

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